molecular formula C19H24N4O6 B2796756 [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-methoxyethylamino)-5-nitrobenzoate CAS No. 871544-69-3

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-methoxyethylamino)-5-nitrobenzoate

Cat. No.: B2796756
CAS No.: 871544-69-3
M. Wt: 404.423
InChI Key: YQUJFIUNQOOWGF-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a cyanocyclohexyl group, an oxoethyl group, a methoxyethylamino group, and a nitrobenzoate group. These groups suggest that the compound could have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyclohexyl ring, the nitro group, and the ester group would all contribute to the overall structure .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the nitro group is electron-withdrawing, which could make the compound susceptible to nucleophilic attack . The ester group could potentially undergo hydrolysis or transesterification reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of polar functional groups (like the nitro group and the ester group) could influence its solubility in different solvents .

Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound "[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-methoxyethylamino)-5-nitrobenzoate" is involved in the synthesis and study of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science. For instance, research by Bella, Milata, and Larina (2012) on the cyclization of nitro-substituted aminobenzimidazoles highlights the synthetic routes that could involve similar complex molecules for the production of potential carcinogens or therapeutic agents (Bella, Milata, & Larina, 2012). Similarly, Shestopalov, Emelianova, and Nesterov (2003) elucidated the synthesis of substituted 2-aminobenzo[b]pyrans, showcasing the potential for such compounds in the creation of new materials or drugs with specific properties (Shestopalov, Emelianova, & Nesterov, 2003).

Biological Activity and Applications

The research also extends into the biological activity of compounds that may share structural similarities with "this compound". For example, Salama (2020) explored the anti-Salmonella Typhi activity of new 2-amino-1,3,4-oxadiazole derivatives, indicating the potential use of similar compounds in antibacterial treatments (Salama, 2020). The work by Younes et al. (2011) on the synthesis of benzodiazepin-5-ones from 2-nitrobenzoic acid and α-aminonitriles also points to the relevance of such compounds in medicinal chemistry, particularly in the synthesis of potential therapeutic agents (Younes, Husseina, May, & Fronczek, 2011).

Molecular Structure Analysis

Moreover, the investigation into the molecular and crystal structures of related compounds, as conducted by Shestopalov, Emelianova, and Nesterov (2003), provides valuable insights into the physicochemical properties that govern the behavior and reactivity of such complex molecules. This knowledge is fundamental for the design and development of new materials and drugs (Shestopalov, Emelianova, & Nesterov, 2003).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of the compound .

Safety and Hazards

Without specific information, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-methoxyethylamino)-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O6/c1-28-10-9-21-16-6-5-14(23(26)27)11-15(16)18(25)29-12-17(24)22-19(13-20)7-3-2-4-8-19/h5-6,11,21H,2-4,7-10,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUJFIUNQOOWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OCC(=O)NC2(CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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